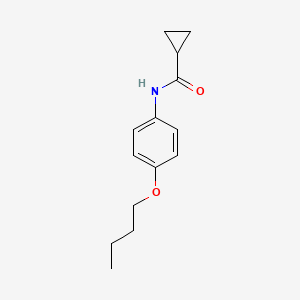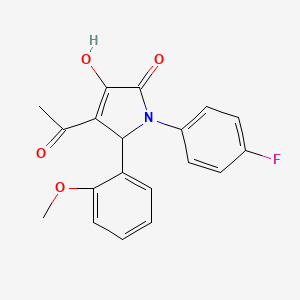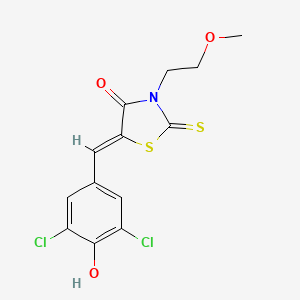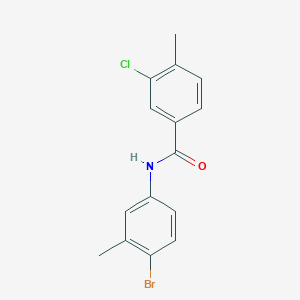![molecular formula C21H22O3 B4938102 2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)
2-[3-(2-ethoxyphenoxy)propoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-ethoxyphenoxy)propoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system substituted with a 3-(2-ethoxyphenoxy)propoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-ethoxyphenoxy)propoxy]naphthalene typically involves the reaction of 2-ethoxyphenol with 3-chloropropanol to form 3-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with naphthalene-2-ol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-ethoxyphenoxy)propoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(2-ethoxyphenoxy)propoxy]naphthalene is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[3-(2-ethoxyphenoxy)propoxy]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(2-methoxyphenoxy)propoxy]naphthalene
- 2-[3-(2-propoxyphenoxy)propoxy]naphthalene
- 2-[3-(2-butoxyphenoxy)propoxy]naphthalene
Uniqueness
2-[3-(2-ethoxyphenoxy)propoxy]naphthalene is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[3-(2-ethoxyphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-22-20-10-5-6-11-21(20)24-15-7-14-23-19-13-12-17-8-3-4-9-18(17)16-19/h3-6,8-13,16H,2,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFAJGJTABUCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![2-methyl-N-[2-(4-methylphenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B4938030.png)


![2-{[(3-Chlorophenyl)carbamoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)


![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)

![2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B4938106.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)
